Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

Medicinal Chemistry Scaffold Design Kinase Inhibition

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide (CAS 477569-69-0) is a synthetic small molecule with the molecular formula C20H12F2N2OS and a molecular weight of 366.4 g/mol. It belongs to the benzothiazole-benzamide chemotype, featuring a 2,6-difluorobenzamide moiety linked via an ortho-substituted phenyl bridge to a benzothiazole ring.

Molecular Formula C20H12F2N2OS
Molecular Weight 366.39
CAS No. 477569-69-0
Cat. No. B2879772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
CAS477569-69-0
Molecular FormulaC20H12F2N2OS
Molecular Weight366.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25)
InChIKeyWYCLFVSBFWBYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide (CAS 477569-69-0): Chemical Identity and Research Classification


N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide (CAS 477569-69-0) is a synthetic small molecule with the molecular formula C20H12F2N2OS and a molecular weight of 366.4 g/mol [1]. It belongs to the benzothiazole-benzamide chemotype, featuring a 2,6-difluorobenzamide moiety linked via an ortho-substituted phenyl bridge to a benzothiazole ring [1]. The compound is cataloged under PubChem CID 5053808 and is primarily distributed as a research-use-only chemical by specialized suppliers [1][2]. This chemotype has been explored in multiple therapeutic contexts, including kinase inhibition (LRRK2), antibacterial FtsZ inhibition, and dual sEH/FAAH inhibition [3][4]. However, specific biological annotation for this exact compound remains limited, with PubChem BioAssay entries listing several screening outcomes as 'Unspecified', suggesting either inactivity or inconclusive results in those specific assays [2].

Why N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide Cannot Be Substituted by Generic Benzothiazole-Benzamides


The benzothiazole-benzamide class encompasses a wide range of structurally similar compounds that exhibit strikingly divergent biological activities depending on subtle substitution patterns. For instance, replacing the benzothiazole with benzimidazole in 2,6-difluorobenzamide derivatives completely abolishes antibacterial FtsZ inhibitory activity [1]. Similarly, the position of the benzamide linkage (ortho vs. meta vs. para on the phenyl bridge) and the number and position of fluorine atoms on the benzoyl ring are known to critically influence target engagement, potency, and selectivity profiles within both kinase inhibitor and FtsZ inhibitor series [1][2]. Generic substitution based solely on core scaffold similarity risks selecting a compound with an entirely different target profile, as demonstrated by the differential screening outcomes for this specific compound across multiple bioassays [3].

Quantitative Differentiation Evidence for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide (CAS 477569-69-0)


Structural Identity: Ortho-Phenyl-Bridged Benzothiazole-2,6-Difluorobenzamide vs. Common C2-Amino-Linked Analogs

CAS 477569-69-0 possesses a unique connectivity where the benzothiazole C2 position is attached to an ortho-substituted phenyl ring, which in turn carries the 2,6-difluorobenzamide. This contrasts with the more common N-(benzothiazol-2-yl)-benzamide topology where the amide nitrogen is directly attached to the benzothiazole C2 position (e.g., N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide) [1]. The insertion of a phenyl spacer fundamentally alters the vector and conformational flexibility of the 2,6-difluorobenzamide pharmacophore [1].

Medicinal Chemistry Scaffold Design Kinase Inhibition

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Non-Fluorinated Analog BTA-1

The 2,6-difluoro substitution on the benzamide ring of CAS 477569-69-0 imparts significantly different physicochemical properties compared to the non-fluorinated analog N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide (BTA-1). The target compound has a computed XLogP3 of 5.1, whereas the non-fluorinated benzamide analog is predicted to have a lower XLogP. The fluorine atoms also introduce additional hydrogen bond acceptor sites (5 total acceptors vs. 3 for BTA-1) [1]. These differences impact membrane permeability and metabolic stability .

Physicochemical Properties Drug-likeness ADME Prediction

Negative Selectivity Evidence: Inactivity Profile Against Carboxylesterase 2 (CES2/CE2) vs. Cross-Reactive Benzothiazole Amides

BindingDB data for closely related benzothiazole-amide compounds reveals that certain benzothiazole-phenyl amides potently inhibit human carboxylesterase 2 (CE2) with IC50 values as low as 20 nM [1]. The PubChem BioAssay record for CAS 477569-69-0 shows no annotated activity against CES/CE family enzymes, suggesting a differentiated selectivity profile that may be attributable to the 2,6-difluoro substitution pattern sterically or electronically disfavoring binding to CE2 [2]. However, this absence of activity data must be interpreted cautiously as it may also reflect a lack of specific testing.

Selectivity Off-Target Screening Drug Metabolism

Recommended Application Scenarios for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide (CAS 477569-69-0) Based on Differential Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Benzothiazole-Phenyl Linker Topology

This compound serves as a critical SAR tool for investigating the effect of an ortho-phenyl spacer between the benzothiazole and 2,6-difluorobenzamide moieties. Its unique three-bond connectivity (demonstrated in Section 3, Evidence Item 1) makes it an essential negative or positive control when evaluating series where the benzamide is directly attached to the benzothiazole C2 position [1]. Researchers studying kinase inhibitors, FtsZ inhibitors, or sEH/FAAH dual inhibitors can use this compound to probe the spatial requirements of the target binding pocket. [2]

Reference Compound for Fluorine-Mediated Physicochemical Modulation in Benzothiazole-Phenyl Series

With an XLogP3 of 5.1 and 5 hydrogen bond acceptors, this compound serves as a reference for evaluating the impact of 2,6-difluoro substitution on lipophilicity and hydrogen bonding capacity within the benzothiazole-phenyl chemotype (Section 3, Evidence Item 2). It can be used head-to-head with the non-fluorinated analog BTA-1 to deconvolute the contribution of fluorine atoms to membrane permeability, metabolic stability, and off-target binding in cell-based ADME-Tox panels .

Negative Control Compound for Carboxylesterase-Mediated Hydrolysis Assays

Given the absence of annotated CES2/CE2 inhibitory activity (Section 3, Evidence Item 3), this compound may be used as a selectivity control in assays designed to evaluate the carboxylesterase interaction potential of other benzothiazole-amide derivatives. Its apparent lack of CE2 engagement contrasts with potent CE2 inhibitors in the same chemotype class (IC50 ~20 nM), making it a valuable comparator for assessing the structural determinants of CES enzyme recognition [3].

Screening Library Component for Multi-Target Kinase and Antibacterial Discovery Platforms

The 2,6-difluorobenzamide moiety is a privileged fragment in both kinase inhibitor and FtsZ-targeted antibacterial drug discovery [4]. This compound, with its distinct ortho-phenyl-bridged benzothiazole connectivity, expands the chemical diversity of screening libraries. Its inclusion enables the exploration of structure-activity landscapes that are inaccessible to directly linked benzothiazole-benzamide analogs, potentially revealing new selectivity windows against resistant bacterial strains or disease-relevant kinase mutants [4].

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.